MK2-IN-1

Description

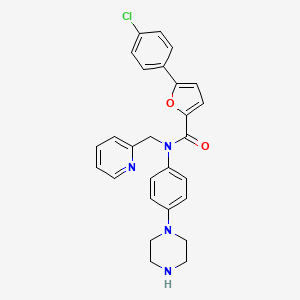

Structure

3D Structure

Properties

IUPAC Name |

5-(4-chlorophenyl)-N-(4-piperazin-1-ylphenyl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H25ClN4O2/c28-21-6-4-20(5-7-21)25-12-13-26(34-25)27(33)32(19-22-3-1-2-14-30-22)24-10-8-23(9-11-24)31-17-15-29-16-18-31/h1-14,29H,15-19H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIPNXDIBECKOMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC=C(C=C2)N(CC3=CC=CC=N3)C(=O)C4=CC=C(O4)C5=CC=C(C=C5)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Role of MK2-IN-1 in Inflammation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mitogen-activated protein kinase-activated protein kinase 2 (MK2), a key serine/threonine kinase downstream of p38 MAPK, is a critical regulator of the inflammatory response. Its role in controlling the biosynthesis of pro-inflammatory cytokines, such as TNF-α and IL-6, at a post-transcriptional level has positioned it as a compelling therapeutic target for a host of inflammatory diseases. Targeting MK2 offers a potentially more selective approach with an improved safety profile compared to broad-spectrum p38 MAPK inhibitors. MK2-IN-1 is a potent, selective, and non-ATP competitive inhibitor of MK2, making it an invaluable chemical probe for elucidating the nuanced roles of MK2 in inflammatory signaling cascades. This technical guide provides an in-depth overview of MK2-IN-1, its mechanism of action, quantitative efficacy, and the experimental protocols used for its characterization.

Introduction: The p38/MK2 Signaling Axis in Inflammation

The p38 mitogen-activated protein kinase (MAPK) pathway is a highly conserved signaling cascade that responds to a variety of extracellular stimuli, including inflammatory cytokines (e.g., TNF-α, IL-1β) and cellular stressors.[1][2] Activation of this pathway is a central event in the initiation and propagation of inflammation. MK2 is a primary and direct substrate of p38 MAPK.[1]

Upon activation by upstream kinases (MKK3/6), p38 MAPK phosphorylates MK2, leading to a conformational change that unmasks a nuclear export signal.[1] This allows the active p38/MK2 complex to translocate from the nucleus to the cytoplasm. In the cytoplasm, MK2 phosphorylates a range of substrates that are intimately involved in the inflammatory process.[1][3] A key function of MK2 is the post-transcriptional regulation of pro-inflammatory cytokine production.[2][3] This makes the p38/MK2 axis a pivotal node in controlling the intensity and duration of inflammatory responses. Due to toxicity and off-target effects observed with p38 MAPK inhibitors, targeting the downstream effector MK2 has emerged as a more refined therapeutic strategy.[4]

MK2-IN-1: A Selective Chemical Probe

MK2-IN-1 is a potent and selective inhibitor of MK2.[5] It operates through a non-ATP competitive binding mode, which can contribute to its selectivity over other kinases. Its primary utility in research is as a pharmacological tool to specifically investigate and validate the biological functions of MK2, distinguishing them from other p38 MAPK-mediated events.

Mechanism of Action of MK2-IN-1

MK2-IN-1 exerts its anti-inflammatory effects by directly inhibiting the kinase activity of MK2. This prevents the phosphorylation of key downstream substrates involved in the inflammatory cascade.

Regulation of Cytokine mRNA Stability

One of the most well-characterized roles of MK2 in inflammation is the regulation of AU-rich element (ARE)-mediated mRNA decay. The 3'-untranslated regions (3'-UTRs) of mRNAs for many pro-inflammatory cytokines, including TNF-α and IL-6, contain AREs that target them for rapid degradation.

Tristetraprolin (TTP) is an ARE-binding protein that recruits deadenylase enzymes, leading to mRNA decay and thereby limiting cytokine production.[2][3] Activated MK2 phosphorylates TTP, which causes TTP to be sequestered by 14-3-3 proteins, preventing it from binding to AREs.[2] This action stabilizes the cytokine mRNAs, leading to enhanced protein translation and a sustained inflammatory response.

By inhibiting MK2, MK2-IN-1 prevents the phosphorylation and inactivation of TTP. Consequently, TTP remains active, binds to the AREs of pro-inflammatory cytokine mRNAs, and promotes their degradation, leading to a significant reduction in cytokine production.[2][3]

Modulation of Other MK2 Substrates

Besides TTP, MK2 phosphorylates other substrates that contribute to the inflammatory response. A notable example is the small heat shock protein 27 (HSP27).[6] Phosphorylation of HSP27 by MK2 is crucial for regulating actin cytoskeleton dynamics, which is important for cell migration—a key process in the trafficking of immune cells to sites of inflammation.[7][8] Inhibition of MK2 by MK2-IN-1 prevents HSP27 phosphorylation, thereby impairing these processes.

Quantitative Data on MK2-IN-1 Efficacy

The potency of a kinase inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50) in a biochemical assay and its half-maximal effective concentration (EC50) in a cell-based assay.

| Parameter | Value (µM) | Assay Type | Description | Reference |

| IC50 | 0.11 | Biochemical Kinase Assay | Concentration of MK2-IN-1 required to inhibit the enzymatic activity of purified MK2 by 50%. | [5] |

| EC50 | 0.35 | Cell-Based Assay (pHSP27) | Concentration of MK2-IN-1 required to reduce the phosphorylation of HSP27 (a direct MK2 substrate) by 50% in cells. | [5] |

Experimental Protocols

Characterizing the activity of an MK2 inhibitor like MK2-IN-1 involves a multi-tiered approach, moving from direct enzyme inhibition to cellular function. Below are representative protocols for key experiments.

In Vitro Biochemical Kinase Assay (HTRF®)

This assay quantifies the direct inhibitory effect of a compound on the kinase's enzymatic activity. Homogeneous Time Resolved Fluorescence (HTRF®) is a common, robust method for this purpose.[9][10][11]

Principle: The assay measures the phosphorylation of a biotinylated substrate peptide by the MK2 enzyme. The phosphorylated product is detected by a europium cryptate-labeled anti-phospho antibody and streptavidin-conjugated XL665. When in close proximity, the europium donor and XL665 acceptor engage in FRET, producing a signal that is proportional to the kinase activity.

Materials:

-

Recombinant active MK2 enzyme

-

Biotinylated substrate peptide (e.g., HTRF KinEASE™ STK-S1)[11]

-

ATP

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.0, 0.01% BSA, 5 mM MgCl2, 1 mM DTT)[12]

-

HTRF® Detection Reagents: Europium cryptate-labeled anti-phospho antibody and Streptavidin-XL665

-

HTRF® Detection Buffer (e.g., 50 mM HEPES pH 7.0, 0.8 M KF, 0.1% BSA, 20 mM EDTA to stop the reaction)[12]

-

MK2-IN-1 (serial dilutions)

-

384-well low-volume plates

-

HTRF®-compatible plate reader

Procedure:

-

Compound Plating: Add 2-4 µL of serially diluted MK2-IN-1 in DMSO/buffer to the wells of a 384-well plate.

-

Enzyme Addition: Add 2-5 µL of MK2 enzyme diluted in kinase reaction buffer to each well.

-

Incubation: Incubate for 15 minutes at room temperature to allow compound-enzyme interaction.

-

Reaction Initiation: Add a mix of the biotinylated substrate and ATP (at or near its Km concentration) in kinase reaction buffer to start the reaction.

-

Enzymatic Reaction: Incubate for 30-60 minutes at room temperature.

-

Detection: Stop the reaction by adding 10 µL of HTRF detection reagents diluted in detection buffer.

-

Final Incubation: Incubate for 60 minutes at room temperature to allow for detection antibody binding.

-

Data Acquisition: Read the plate on an HTRF®-compatible reader, measuring emission at 620 nm (donor) and 665 nm (acceptor). Calculate the HTRF ratio and plot against inhibitor concentration to determine the IC50 value.

Cellular Phospho-HSP27 Western Blot Assay

This assay measures the ability of the inhibitor to block MK2 activity inside a cell by quantifying the phosphorylation of a direct downstream substrate, HSP27.[7]

Principle: Cells are pre-treated with MK2-IN-1 and then stimulated to activate the p38/MK2 pathway. Cell lysates are then analyzed by Western blot using antibodies specific for phosphorylated HSP27 (e.g., at Ser82) and total HSP27.

Materials:

-

Human cell line (e.g., HeLa, U937, or fibroblasts)

-

Cell culture medium and serum

-

Stimulant (e.g., TGF-β1, Anisomycin, or TNF-α)

-

MK2-IN-1

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels, transfer apparatus, and PVDF membranes

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: Rabbit anti-phospho-HSP27 (Ser82), Mouse anti-total-HSP27, Mouse anti-β-actin (loading control)

-

Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG

-

Enhanced Chemiluminescence (ECL) substrate

-

Imaging system (e.g., CCD camera)

Procedure:

-

Cell Culture: Plate cells in 6-well plates and grow to 70-80% confluency.

-

Serum Starvation: If necessary, serum-starve the cells (e.g., 0.5% FBS) for 24-48 hours to reduce basal signaling.[7]

-

Inhibitor Treatment: Pre-treat cells with various concentrations of MK2-IN-1 (or vehicle control) for 1-2 hours.

-

Stimulation: Add the stimulant (e.g., 2 ng/mL TGF-β1) to the media and incubate for the desired time (e.g., 24 hours for TGF-β1, or 30 mins for Anisomycin).[7]

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with 100 µL of ice-cold lysis buffer containing phosphatase inhibitors. Scrape cells, collect lysate, and clarify by centrifugation.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Western Blot: a. Normalize protein amounts, add Laemmli buffer, and denature at 95°C for 5 minutes. b. Separate proteins by SDS-PAGE and transfer to a PVDF membrane. c. Block the membrane with 5% BSA in TBST for 1 hour at room temperature. d. Incubate with primary antibodies (anti-p-HSP27 and anti-β-actin) overnight at 4°C. e. Wash with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. f. Wash again, then add ECL substrate. g. Image the chemiluminescent signal.

-

Analysis: Strip the membrane and re-probe for total HSP27. Quantify band intensities using densitometry. Calculate the ratio of p-HSP27 to total HSP27 for each condition to determine the EC50.

LPS-Induced Cytokine Release Assay

This functional assay determines the effect of MK2 inhibition on the production and secretion of key pro-inflammatory cytokines.[13][14]

Principle: A monocytic cell line like THP-1 is stimulated with lipopolysaccharide (LPS) to induce a robust inflammatory response, including the production of TNF-α and IL-6.[4] Cells are pre-treated with MK2-IN-1, and the amount of cytokine released into the supernatant is measured by ELISA or a similar immunoassay.

Materials:

-

THP-1 human monocytic cell line

-

RPMI-1640 medium, 10% FBS, Penicillin-Streptomycin

-

Lipopolysaccharide (LPS) from E. coli

-

MK2-IN-1

-

96-well cell culture plates

-

ELISA kits for human TNF-α and IL-6

-

ELISA plate reader

Procedure:

-

Cell Plating: Seed THP-1 cells at a density of 5 x 10^5 cells/mL in a 96-well plate in a final volume of 200 µL.[4]

-

Inhibitor Pre-treatment: Add serial dilutions of MK2-IN-1 (or vehicle control) to the wells. Incubate for 1-2 hours at 37°C, 5% CO2.[14]

-

Stimulation: Add LPS to a final concentration of 1 µg/mL to induce cytokine release.[4]

-

Incubation: Incubate the plate for 4-6 hours (for TNF-α) or 18-24 hours (for IL-6) at 37°C, 5% CO2.

-

Supernatant Collection: Centrifuge the plate to pellet the cells. Carefully collect the cell-free supernatant for analysis.

-

Cytokine Quantification: Measure the concentration of TNF-α or IL-6 in the supernatants using specific ELISA kits according to the manufacturer's instructions.

-

Data Analysis: Plot the cytokine concentration against the inhibitor concentration and fit to a dose-response curve to calculate the IC50 for cytokine release.

Conclusion

MK2-IN-1 serves as a critical research tool for dissecting the complex role of the MK2 signaling pathway in inflammation. By selectively inhibiting MK2, it allows for the precise investigation of downstream events, such as the regulation of cytokine mRNA stability and cell migration, independent of other p38 MAPK functions. The data derived from its use in biochemical and cellular assays consistently demonstrates potent and on-target activity. The experimental frameworks detailed herein provide a robust basis for the evaluation of MK2-IN-1 and other novel MK2 inhibitors, which hold significant promise as a targeted therapeutic class for the treatment of chronic inflammatory diseases.

References

- 1. Mitogen-activated protein kinase-activated protein kinase-2 (MK2) and its role in cell survival, inflammatory signaling, and migration in promoting cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mhh.de [mhh.de]

- 3. MAPKAP kinases MK2 and MK3 in inflammation: complex regulation of TNF biosynthesis via expression and phosphorylation of tristetraprolin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Unlike for Human Monocytes after LPS Activation, Release of TNF-α by THP-1 Cells Is Produced by a TACE Catalytically Different from Constitutive TACE - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. Inhibition of HSP27 Phosphorylation by a Cell-permeant MAPKAP Kinase 2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. HSP27 phosphorylation-mediated resistance against actin fragmentation and cell death induced by oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. resources.revvity.com [resources.revvity.com]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. Quantify TNFa secretion by THP-1-derived macrophages with an AlphaLISA assay [moleculardevices.com]

- 14. researchgate.net [researchgate.net]

MK2-IN-1: A Technical Guide for Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

MK2-IN-1 is a potent and selective, non-ATP-competitive inhibitor of MAPK-activated protein kinase 2 (MK2), a critical downstream effector in the p38 MAPK signaling pathway. This pathway is frequently activated in response to cellular stress and inflammation, and its dysregulation is implicated in cancer progression, metastasis, and therapeutic resistance. By targeting MK2, MK2-IN-1 offers a more specific approach to modulating this pathway compared to upstream p38 inhibitors, potentially avoiding some of the toxicities associated with broader kinase inhibition. This guide provides an in-depth overview of MK2-IN-1, including its mechanism of action, quantitative data from preclinical studies, detailed experimental protocols for its use, and visualization of relevant biological pathways and workflows.

Introduction to MK2-IN-1

Mitogen-activated protein kinase-activated protein kinase 2 (MK2) is a serine/threonine kinase that plays a pivotal role in cellular processes such as inflammation, cell cycle control, and DNA damage response[1]. Activated by p38 MAPK, MK2 phosphorylates a range of downstream substrates, including HSP27 and tristetraprolin (TTP), thereby regulating cytokine production (e.g., TNF-α, IL-6) and cell migration[2][3]. The link between chronic inflammation and cancer has positioned the p38/MK2 axis as a compelling target for oncology drug development[1][2].

MK2-IN-1 is a small molecule inhibitor designed to specifically target MK2. Its non-ATP competitive binding mode offers a potential advantage in terms of selectivity and overcoming high intracellular ATP concentrations that can limit the efficacy of ATP-competitive inhibitors.

Mechanism of Action

MK2-IN-1 exerts its effects by binding to MK2 and preventing its phosphorylation and activation by p38 MAPK. This leads to the downstream inhibition of MK2 substrates. A key cellular consequence is the reduced phosphorylation of Heat Shock Protein 27 (HSP27), which is involved in actin cytoskeleton dynamics and cell migration. Furthermore, inhibition of MK2 by MK2-IN-1 leads to a significant reduction in the production and secretion of pro-inflammatory cytokines, which are known to contribute to a pro-tumorigenic microenvironment[2].

Signaling Pathway

The diagram below illustrates the p38/MK2 signaling pathway and the point of intervention for MK2-IN-1.

References

- 1. MK2 contributes to tumor progression by promoting M2 macrophage polarization and tumor angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of MK2 suppresses IL-1β, IL-6, and TNF-α-dependent colorectal cancer growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Blockade of MK2 is protective in inflammation-associated colorectal cancer development - PMC [pmc.ncbi.nlm.nih.gov]

Upstream Regulators of MK2 Targeted by MK2-IN-1: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the upstream regulators of MAPK-activated protein kinase 2 (MK2) and the impact of the selective inhibitor, MK2-IN-1. This document delves into the core signaling pathways, presents quantitative data on inhibitor potency, and offers detailed experimental protocols for studying the MK2 signaling axis.

Introduction to the MK2 Signaling Pathway and MK2-IN-1

Mitogen-activated protein kinase-activated protein kinase 2 (MK2) is a crucial serine/threonine kinase that functions as a key downstream effector of the p38 MAPK signaling pathway.[1][2] This pathway is a central regulator of cellular responses to a wide array of extracellular stimuli, including inflammatory cytokines (e.g., TNF-α, IL-1β) and environmental stressors (e.g., UV radiation, osmotic shock).[3][4] The activation of the p38/MK2 axis plays a significant role in various cellular processes such as inflammation, cell cycle regulation, and apoptosis.[4][5]

MK2-IN-1 is a potent and selective, non-ATP-competitive inhibitor of MK2.[6] Its mechanism of action allows for a more targeted inhibition of the p38 MAPK pathway's downstream effects compared to broader p38 inhibitors, which have been associated with toxicity and off-target effects.[7][8] Understanding the upstream regulation of MK2 is paramount for elucidating the precise effects of MK2-IN-1 and for the development of targeted therapeutics.

Upstream Regulatory Pathway of MK2

The activation of MK2 is predominantly regulated by the p38 MAPK. This occurs through a canonical three-tiered kinase cascade:

-

MAP3K (MAPK Kinase Kinase): A diverse group of kinases, including TAK1, ASK1, and MEKKs, are activated by various upstream signals.[2][3] These signals can originate from cytokine receptors (e.g., TNFR, IL-1R), Toll-like receptors (TLRs), and cellular stress sensors.[1]

-

MAP2K (MAPK Kinase): The activated MAP3Ks then phosphorylate and activate the dual-specificity kinases MKK3 and MKK6.[3][9][10]

-

MAPK (Mitogen-Activated Protein Kinase): MKK3 and MKK6, in turn, dually phosphorylate p38 MAPK on threonine and tyrosine residues within its activation loop, leading to its activation.[2][5]

-

MK2 Activation: Activated p38 MAPK then phosphorylates MK2 at multiple sites, including Threonine 222 (Thr222), Serine 272 (Ser272), and Threonine 334 (Thr334), resulting in the conformational activation of MK2.[1]

MK2-IN-1 exerts its effect by directly inhibiting the activity of MK2. While it is highly selective, its impact reverberates up the signaling cascade through feedback mechanisms and by altering the cellular response to stimuli that activate the p38/MK2 pathway. The primary "targeting" of upstream regulators by MK2-IN-1 is therefore indirect, stemming from the inhibition of a key downstream node.

Quantitative Data for MK2-IN-1

The potency of MK2-IN-1 has been characterized through various in vitro and cell-based assays. The following tables summarize the key quantitative data available for this inhibitor.

| Parameter | Value | Assay Conditions | Reference |

| IC50 | 0.11 µM | In vitro kinase assay against MK2 | [6] |

| EC50 | 0.35 µM | Inhibition of HSP27 phosphorylation in cells | [6] |

Table 1: Potency of MK2-IN-1

| Kinase | % Inhibition at 10 µM | Note |

| MK2 | >95% | Primary target |

| Other Kinases | Not specified in publicly available broad-panel screens | High selectivity is reported for non-ATP competitive inhibitors |

Table 2: Kinase Selectivity Profile of MK2-IN-1 (Illustrative based on available data)

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of MK2-IN-1 on the MK2 signaling pathway.

In Vitro Kinase Assay for MK2 Inhibition

This protocol is for determining the IC50 of MK2-IN-1 against recombinant MK2.

Materials:

-

Recombinant active MK2 enzyme

-

Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)

-

ATP (stock solution, e.g., 10 mM)

-

MK2 substrate (e.g., a peptide substrate like HSP27tide)

-

MK2-IN-1 (stock solution in DMSO)

-

ADP-Glo™ Kinase Assay kit or similar

-

384-well plates

-

Plate reader

Procedure:

-

Prepare serial dilutions of MK2-IN-1 in kinase buffer. The final DMSO concentration should be kept constant across all wells (e.g., 1%).

-

Add 2.5 µL of the diluted MK2-IN-1 or vehicle (DMSO) to the wells of a 384-well plate.

-

Add 2.5 µL of a solution containing the MK2 substrate and ATP in kinase buffer to each well. The final ATP concentration should be at or near its Km for MK2.

-

Initiate the kinase reaction by adding 5 µL of recombinant MK2 enzyme in kinase buffer to each well.

-

Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

-

Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition for each MK2-IN-1 concentration relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Western Blot Analysis of p38 and MK2 Phosphorylation

This protocol is for assessing the effect of MK2-IN-1 on the phosphorylation status of p38 and MK2 in a cellular context.

Materials:

-

Cell line of interest (e.g., HeLa, THP-1)

-

Cell culture medium and supplements

-

Stimulus (e.g., Anisomycin, LPS)

-

MK2-IN-1

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels, running buffer, and transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (anti-phospho-p38, anti-p38, anti-phospho-MK2, anti-MK2, anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Pre-treat cells with various concentrations of MK2-IN-1 or vehicle (DMSO) for 1-2 hours.

-

Stimulate the cells with the appropriate agonist (e.g., 10 µg/mL Anisomycin for 30 minutes).

-

Wash the cells with ice-cold PBS and lyse them with 100 µL of lysis buffer per well.

-

Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

Normalize the protein concentrations and prepare samples with Laemmli sample buffer.

-

Boil the samples at 95°C for 5 minutes.

-

Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody of interest overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize to the total protein and loading control.

Co-Immunoprecipitation of p38 and MK2

This protocol is for investigating the interaction between p38 and MK2 and how it might be affected by cellular stimuli.

Materials:

-

Cell lysate (prepared as for Western blotting, but with a non-denaturing lysis buffer)

-

Primary antibody for immunoprecipitation (e.g., anti-p38 or anti-MK2)

-

Protein A/G magnetic beads

-

Wash buffer (e.g., lysis buffer with lower detergent concentration)

-

Elution buffer (e.g., Laemmli sample buffer)

-

Antibodies for Western blot detection (anti-p38 and anti-MK2)

Procedure:

-

Pre-clear the cell lysate by incubating with protein A/G beads for 1 hour at 4°C.

-

Incubate the pre-cleared lysate with the immunoprecipitating antibody overnight at 4°C with gentle rotation.

-

Add fresh protein A/G beads and incubate for 2-4 hours at 4°C.

-

Wash the beads three to five times with wash buffer.

-

Elute the protein complexes from the beads by adding elution buffer and boiling for 5 minutes.

-

Analyze the eluted samples by Western blotting using antibodies against both p38 and MK2.

TNF-α ELISA

This protocol is for measuring the effect of MK2-IN-1 on the secretion of TNF-α from stimulated cells.[11][12][13][14][15]

Materials:

-

Cell line that produces TNF-α (e.g., THP-1 monocytes)

-

LPS (lipopolysaccharide)

-

MK2-IN-1

-

Human TNF-α ELISA kit

-

96-well plate reader

Procedure:

-

Differentiate THP-1 cells into macrophages if necessary (e.g., with PMA).

-

Seed the cells in a 96-well plate.

-

Pre-treat the cells with various concentrations of MK2-IN-1 or vehicle (DMSO) for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 4-6 hours.

-

Collect the cell culture supernatant.

-

Perform the TNF-α ELISA on the supernatants according to the manufacturer's protocol.

-

Read the absorbance at the appropriate wavelength using a plate reader.

-

Calculate the concentration of TNF-α in each sample based on a standard curve.

Mandatory Visualizations

Conclusion

MK2-IN-1 is a valuable tool for dissecting the roles of the MK2 signaling pathway. Its high selectivity for MK2 allows for the targeted investigation of downstream events of p38 MAPK activation. The primary upstream regulators affected by MK2-IN-1 are those within the canonical p38 MAPK cascade, with the effects being a consequence of inhibiting a key downstream kinase. The experimental protocols provided in this guide offer a robust framework for researchers to further explore the intricate biology of MK2 and the therapeutic potential of its inhibition.

References

- 1. The p38MAPK-MK2 Signaling Axis as a Critical Link Between Inflammation and Synaptic Transmission - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mitogen-activated protein kinase-activated protein kinase-2 (MK2) and its role in cell survival, inflammatory signaling, and migration in promoting cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. assaygenie.com [assaygenie.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. youtube.com [youtube.com]

- 8. Targeting Mitogen-activated Protein Kinase-activated Protein Kinase 2 (MAPKAPK2, MK2): Medicinal Chemistry Efforts to Lead Small Molecule Inhibitors to Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Reactome | activated TAK1 mediates p38 MAPK activation [reactome.org]

- 10. Balance between MKK6 and MKK3 Mediates p38 MAPK Associated Resistance to Cisplatin in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]

- 11. novamedline.com [novamedline.com]

- 12. mpbio.com [mpbio.com]

- 13. biovendor.com [biovendor.com]

- 14. chondrex.com [chondrex.com]

- 15. fn-test.com [fn-test.com]

The Ripple Effect: A Technical Guide to the Downstream Consequences of MK2-IN-1 Treatment

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted downstream effects of MK2-IN-1, a potent and selective inhibitor of MAPK-activated protein kinase 2 (MK2). By elucidating its mechanism of action and impact on various cellular processes, this document serves as a comprehensive resource for professionals engaged in inflammation research and drug development.

Core Mechanism of Action

MK2-IN-1 is a non-ATP competitive inhibitor of MK2, a critical serine/threonine kinase downstream of the p38 MAPK signaling pathway.[1][2] This pathway is a central regulator of cellular responses to stress and inflammatory stimuli.[3] MK2-IN-1 exhibits high potency and selectivity, with a reported IC50 of 0.11 µM for MK2.[1][4][5] Its primary mode of action involves binding to the MK2-p38 MAPK complex, which locks the kinase in an inactive conformation and blocks its downstream functions.[6]

Impact on Inflammatory Cytokine and Chemokine Production

A primary and well-documented downstream effect of MK2 inhibition is the significant reduction in the production of pro-inflammatory cytokines. This is largely achieved through the post-transcriptional regulation of cytokine mRNAs that contain AU-rich elements (AREs) in their 3'-untranslated regions.[7][8]

MK2 normally phosphorylates and inactivates tristetraprolin (TTP), a protein that promotes the degradation of these ARE-containing mRNAs.[8][9] By inhibiting MK2, MK2-IN-1 treatment leads to active TTP, which in turn destabilizes the mRNAs of key inflammatory cytokines.[8][9]

Key Cytokines and Chemokines Affected by MK2-IN-1 Treatment:

| Cytokine/Chemokine | Effect of MK2-IN-1 Treatment | Cell/Model System | Reference |

| TNF-α | Dose-dependent inhibition of secretion | THP-1 cells (LPS-stimulated) | [2] |

| Significant reduction in serum levels | Cerulein-induced pancreatitis mouse model | [10] | |

| mRNA levels significantly reduced | HeLa cells (Shiga toxin 1-stimulated) | [11] | |

| IL-6 | Dose-dependent inhibition of secretion | THP-1 cells (LPS-stimulated) | [2] |

| Significant reduction in serum levels | Cerulein-induced pancreatitis mouse model | [10] | |

| mRNA levels significantly reduced | HeLa cells (Shiga toxin 1-stimulated) | [11] | |

| IL-1β | Inhibition of production | Colorectal cancer models | [12][13] |

| Inhibition of IL-1β-stimulated MMP13 secretion | SW1353 chondrosarcoma cells | [2] | |

| GM-CSF | Secretion decreased by inhibition of MK2 activity | Human airway smooth muscle cells | [14] |

| RANTES/CCL5 | Secretion decreased by MK2 activation | Human airway smooth muscle cells | [14] |

| MCP-1/CCL2 | No significant effect on secretion | Human airway smooth muscle cells | [14] |

| IL-2 | Production significantly decreased | Crohn's Disease tissue cultures | [15] |

| IFNγ | Production significantly decreased | Crohn's Disease tissue cultures | [15] |

| IL-17A | Production decreased | Crohn's Disease tissue cultures | [15] |

Modulation of Downstream Signaling Pathways

The inhibitory action of MK2-IN-1 reverberates through several interconnected signaling pathways, influencing a range of cellular functions beyond cytokine production.

Regulation of HSP27 and Cellular Motility

MK2 is a key kinase for the phosphorylation of Heat Shock Protein 27 (HSP27).[4][5] Phosphorylated HSP27 plays a crucial role in actin filament remodeling and, consequently, in cell migration.[16] By inhibiting MK2, MK2-IN-1 treatment prevents the phosphorylation of HSP27, which can lead to reduced cell migration. This has implications for diseases characterized by pathological cell migration, such as cancer metastasis.[17]

Impact on Tfcp2l1 and Stem Cell Self-Renewal

Recent studies have shown that MK2 promotes the degradation of the transcription factor Tfcp2l1 via the β-TrCP ubiquitin ligase.[4] Tfcp2l1 is involved in regulating the self-renewal of mouse embryonic stem cells. Treatment with MK2-IN-1 impairs the phosphorylation of serine residues in Tfcp2l1, leading to an increase in its protein levels and promoting the formation of alkaline phosphatase (AP)-positive colonies.[4][5]

Crosstalk with Cell Death Pathways

MK2 has a complex role in regulating cell death pathways. It can phosphorylate and suppress the activity of RIPK1, a key mediator of TNF-mediated apoptosis and necroptosis.[9] Therefore, inhibition of MK2 by MK2-IN-1 could potentially sensitize cells to these forms of cell death, an area of active investigation in cancer therapy.

Experimental Protocols

The following sections detail common experimental methodologies used to investigate the downstream effects of MK2-IN-1.

Cell Culture and Stimulation

-

Cell Lines: Human monocytic THP-1 cells, human chondrosarcoma SW1353 cells, and HeLa cells are frequently used.[2][11]

-

Stimulation: Lipopolysaccharide (LPS) is commonly used to induce an inflammatory response and activate the p38/MK2 pathway in immune cells like THP-1.[2] Interleukin-1β (IL-1β) can be used to stimulate cytokine and matrix metalloproteinase secretion in chondrocytes.[2] Shiga toxin 1 has been used to study the inflammatory response in HeLa cells.[11]

Measurement of Cytokine Production

-

ELISA (Enzyme-Linked Immunosorbent Assay): Supernatants from cell cultures are collected after treatment with MK2-IN-1 and stimulation. Commercially available ELISA kits are used to quantify the concentration of specific cytokines like TNF-α and IL-6.

-

Multiplex Array: This technology allows for the simultaneous measurement of multiple cytokines and chemokines from a single sample, providing a broader profile of the inflammatory response.

Western Blotting for Protein Phosphorylation and Expression

-

Objective: To assess the phosphorylation status of MK2 substrates like HSP27 and the total protein levels of targets like Tfcp2l1.

-

Procedure:

-

Cells are lysed after treatment and stimulation.

-

Protein concentrations are determined using a BCA or Bradford assay.

-

Equal amounts of protein are separated by SDS-PAGE.

-

Proteins are transferred to a PVDF or nitrocellulose membrane.

-

Membranes are blocked and then incubated with primary antibodies specific for phosphorylated HSP27 (pHSP27), total HSP27, Tfcp2l1, or other proteins of interest.

-

After washing, membranes are incubated with HRP-conjugated secondary antibodies.

-

Detection is performed using an enhanced chemiluminescence (ECL) substrate.

-

References

- 1. selleckchem.com [selleckchem.com]

- 2. glpbio.com [glpbio.com]

- 3. The p38MAPK-MK2 Signaling Axis as a Critical Link Between Inflammation and Synaptic Transmission - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Selective Inhibition of the MK2 Pathway: Data From a Phase IIa Randomized Clinical Trial in Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Selective inhibition of the p38α MAPK–MK2 axis inhibits inflammatory cues including inflammasome priming signals - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CC-99677, a novel, oral, selective covalent MK2 inhibitor, sustainably reduces pro-inflammatory cytokine production - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mhh.de [mhh.de]

- 10. Gene deletion of MK2 inhibits TNF-alpha and IL-6 and protects against cerulein-induced pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The MAP kinase-activated protein kinase 2 (MK2) contributes to the Shiga toxin-induced inflammatory response - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Inhibition of MK2 suppresses IL-1β, IL-6, and TNF-α-dependent colorectal cancer growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Inhibition of MK2 suppresses IL-1β, IL-6, and TNF-α dependent colorectal cancer growth - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Differential Regulation of Cytokine and Chemokine Expression by MK2 and MK3 in Airway Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. MK2 Inhibitors as a Potential Crohn’s Disease Treatment Approach for Regulating MMP Expression, Cleavage of Checkpoint Molecules and T Cell Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Targeting Mitogen-activated Protein Kinase-activated Protein Kinase 2 (MAPKAPK2, MK2): Medicinal Chemistry Efforts to Lead Small Molecule Inhibitors to Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Mitogen-activated protein kinase-activated protein kinase-2 (MK2) and its role in cell survival, inflammatory signaling, and migration in promoting cancer - PMC [pmc.ncbi.nlm.nih.gov]

MK2-IN-1: A Technical Guide to a Selective Chemical Probe for MK2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mitogen-activated protein kinase-activated protein kinase 2 (MK2) is a serine/threonine kinase that plays a pivotal role in the cellular response to stress and in the inflammatory cascade. As a downstream substrate of p38 MAPK, MK2 is a critical regulator of the synthesis of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNFα) and interleukin-6 (IL-6). Its involvement in these fundamental cellular processes has made it an attractive therapeutic target for a range of inflammatory diseases and cancer. MK2-IN-1 is a potent and selective, non-ATP competitive inhibitor of MK2. This technical guide provides a comprehensive overview of MK2-IN-1 as a chemical probe, including its biochemical and cellular activities, detailed experimental protocols for its use, and a visualization of the relevant biological pathways.

Data Presentation

The following tables summarize the quantitative data for MK2-IN-1, providing a clear comparison of its biochemical potency and cellular activity.

| Parameter | Value | Description |

| IC50 (MK2) | 0.11 µM | The half maximal inhibitory concentration against purified MK2 enzyme. |

| EC50 (pHSP27) | 0.35 µM | The half maximal effective concentration for the inhibition of HSP27 phosphorylation in a cellular context. |

| Binding Mode | Non-ATP Competitive | Binds to a site distinct from the ATP-binding pocket of MK2. |

Table 1: Biochemical and Cellular Activity of MK2-IN-1

| Target | % Inhibition at 10 µM | Selectivity Notes |

| MK2 | >99% | Potent inhibition of the primary target. |

| CK1γ3 | >50% | The only other kinase significantly inhibited in a broad panel screening. |

| Other Kinases | <50% | Profiled against a broad panel of 150 protein kinases, demonstrating high selectivity. |

Table 2: Kinase Selectivity Profile of MK2-IN-1

Experimental Protocols

Detailed methodologies for key experiments utilizing MK2-IN-1 are provided below. These protocols are intended as a guide and may require optimization for specific experimental conditions.

LanthaScreen™ Kinase Binding Assay for MK2

This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the binding affinity of MK2-IN-1 to MK2.

Materials:

-

MK2 enzyme

-

LanthaScreen™ Eu-anti-Tag Antibody

-

Kinase Tracer

-

Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

MK2-IN-1 (or other test compound)

-

384-well plate

Procedure:

-

Prepare a serial dilution of MK2-IN-1 in DMSO. Further dilute the compounds in the assay buffer to a 4x final concentration.

-

Prepare a 2x solution of MK2 enzyme and Eu-anti-Tag Antibody in the assay buffer.

-

Prepare a 4x solution of the Kinase Tracer in the assay buffer.

-

In a 384-well plate, add 5 µL of the 4x MK2-IN-1 dilution.

-

Add 10 µL of the 2x MK2/antibody mixture to each well.

-

Add 5 µL of the 4x Kinase Tracer to each well.

-

Incubate the plate at room temperature for 1 hour, protected from light.

-

Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 615 nm.

-

Calculate the emission ratio (665 nm / 615 nm) and plot against the inhibitor concentration to determine the IC50 value.

Western Blot for Phosphorylated HSP27 (p-HSP27)

This protocol describes the detection of the phosphorylation of HSP27, a direct downstream substrate of MK2, in response to cellular stress and its inhibition by MK2-IN-1.

Materials:

-

Cell line (e.g., HeLa, U-2 OS)

-

Cell culture medium and supplements

-

Stress-inducing agent (e.g., Anisomycin, UV radiation)

-

MK2-IN-1

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay reagent (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-p-HSP27 (Ser82) and anti-HSP27 (total)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Seed cells in culture plates and allow them to adhere overnight.

-

Pre-treat cells with various concentrations of MK2-IN-1 for 1-2 hours.

-

Induce cellular stress (e.g., treat with 10 µg/mL Anisomycin for 30 minutes).

-

Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Determine protein concentration of the lysates.

-

Denature protein samples by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (anti-p-HSP27 or anti-HSP27) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

-

Quantify band intensities and normalize the p-HSP27 signal to the total HSP27 signal.

TNFα and IL-6 Secretion Assay in THP-1 Cells

This protocol details the measurement of pro-inflammatory cytokine secretion from monocytic THP-1 cells and its inhibition by MK2-IN-1.

Materials:

-

THP-1 cells

-

RPMI-1640 medium with 10% FBS

-

Lipopolysaccharide (LPS)

-

MK2-IN-1

-

96-well culture plate

-

ELISA or HTRF kit for human TNFα and IL-6

Procedure:

-

Seed THP-1 cells in a 96-well plate at a density of 1 x 10^6 cells/mL.

-

Pre-treat the cells with a serial dilution of MK2-IN-1 for 1-2 hours.

-

Stimulate the cells with 1 µg/mL LPS to induce cytokine production.

-

Incubate the plate for 4-24 hours at 37°C in a 5% CO2 incubator.

-

Centrifuge the plate to pellet the cells and collect the supernatant.

-

Measure the concentration of TNFα and IL-6 in the supernatant using a commercial ELISA or HTRF kit, following the manufacturer's instructions.

-

Plot the cytokine concentration against the inhibitor concentration to determine the IC50 value.

MMP13 Secretion Assay in SW1353 Chondrosarcoma Cells

This protocol describes how to measure the secretion of matrix metalloproteinase-13 (MMP13) from SW1353 cells, a model for chondrocytes, and its inhibition by MK2-IN-1.

Materials:

-

SW1353 cells

-

DMEM/F-12 medium with 10% FBS

-

Interleukin-1β (IL-1β)

-

MK2-IN-1

-

96-well culture plate

-

ELISA kit for human MMP13

Procedure:

-

Seed SW1353 cells in a 96-well plate and allow them to reach confluence.

-

Serum-starve the cells for 24 hours.

-

Pre-treat the cells with various concentrations of MK2-IN-1 for 1-2 hours.

-

Stimulate the cells with 10 ng/mL IL-1β to induce MMP13 secretion.

-

Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.

-

Collect the cell culture supernatant.

-

Measure the concentration of MMP13 in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.

-

Plot the MMP13 concentration against the inhibitor concentration to determine the IC50 value.

Mandatory Visualization

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to MK2-IN-1.

Caption: MK2 Signaling Pathway and Point of Inhibition by MK2-IN-1.

Caption: General Experimental Workflow for Cellular Assays with MK2-IN-1.

An In-depth Technical Guide to the Early-Stage Research Applications of MK2-IN-1

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK2-IN-1 is a potent and selective, non-ATP competitive inhibitor of MAPK-activated protein kinase 2 (MK2), a critical downstream effector in the p38 MAPK signaling pathway.[1][2][3] This pathway is a central regulator of inflammatory responses, making MK2 a compelling therapeutic target for a range of inflammatory diseases and cancers.[4][5] This technical guide provides an in-depth overview of the early-stage research applications of MK2-IN-1, including its mechanism of action, key quantitative data, detailed experimental protocols, and a visual representation of the signaling pathways it modulates.

Mechanism of Action

MK2-IN-1 exerts its inhibitory effect on MK2, a serine/threonine kinase. The activation of the p38 MAPK pathway by cellular stressors and inflammatory cytokines leads to the phosphorylation and activation of MK2.[6][7][8] Activated MK2 then phosphorylates a variety of downstream substrates, including heat shock protein 27 (HSP27) and tristetraprolin (TTP), which in turn regulate the stability and translation of pro-inflammatory cytokine mRNAs, such as TNF-α, IL-6, and IL-1β.[6][8][9] MK2-IN-1, by inhibiting MK2, effectively dampens this inflammatory cascade. Furthermore, MK2 has been shown to play a role in the degradation of the transcription factor Tfcp2l1 by phosphorylating it, which then gets targeted for ubiquitination and degradation.[10] MK2-IN-1 can, therefore, increase the protein levels of Tfcp2l1.[1][11]

Quantitative Data Summary

The following tables summarize the key quantitative data for MK2-IN-1 from various in vitro and cellular assays.

| Parameter | Value | Target/System | Reference |

| IC50 | 0.11 µM | MK2 Kinase | [1][2][3] |

| EC50 | 0.35 µM | Inhibition of HSP27 phosphorylation (pHSP27) | [1][11] |

| Assay | Cell Line | Effect | Reference |

| Inhibition of TNFα secretion | THP-1 | Dose-dependent inhibition | [2] |

| Inhibition of IL-6 secretion | THP-1 | Dose-dependent inhibition | [2] |

| Inhibition of MMP13 secretion | SW1353 | Dose-dependent inhibition | [2] |

| Increase in Tfcp2l1 protein level | Mouse embryonic stem cells | Gradual increase | [1][11] |

Signaling Pathways and Experimental Workflows

To visually represent the mechanism of action and experimental procedures, the following diagrams have been generated using the DOT language.

Caption: The p38/MK2 signaling pathway and the inhibitory action of MK2-IN-1.

Caption: A typical experimental workflow for assessing cytokine inhibition by MK2-IN-1.

Caption: Workflow for Western blot analysis of phosphorylated HSP27.

Experimental Protocols

This section provides detailed methodologies for key experiments involving MK2-IN-1.

In Vitro MK2 Kinase Assay

This assay measures the direct inhibitory effect of MK2-IN-1 on MK2 kinase activity.

Materials:

-

Recombinant active MK2 enzyme

-

Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mM Na3VO4, 1 mM DTT)

-

ATP

-

MK2-specific peptide substrate (e.g., a peptide derived from HSP27)

-

MK2-IN-1

-

ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

-

384-well plates

Procedure:

-

Prepare a serial dilution of MK2-IN-1 in DMSO.

-

In a 384-well plate, add the kinase buffer.

-

Add the MK2-IN-1 dilutions to the wells.

-

Add the recombinant MK2 enzyme to all wells except the negative control.

-

Add the peptide substrate to all wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's protocol.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular Assay for TNF-α Inhibition in THP-1 Cells

This protocol details the measurement of MK2-IN-1's ability to inhibit the production of TNF-α in a human monocytic cell line.

Materials:

-

THP-1 cells

-

RPMI-1640 medium supplemented with 10% FBS

-

Lipopolysaccharide (LPS)

-

MK2-IN-1

-

96-well cell culture plates

-

Human TNF-α ELISA kit

Procedure:

-

Seed THP-1 cells in a 96-well plate at a density of 5 x 10^4 cells/well and differentiate them into macrophages using PMA (phorbol 12-myristate 13-acetate) for 48 hours.[12]

-

After differentiation, replace the medium with fresh RPMI-1640.

-

Prepare serial dilutions of MK2-IN-1 in the culture medium.

-

Pre-treat the cells with the MK2-IN-1 dilutions for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) to induce TNF-α production.

-

Incubate the plate at 37°C in a 5% CO2 incubator for a specified period (e.g., 4-6 hours).[13]

-

Collect the cell culture supernatant.

-

Measure the concentration of TNF-α in the supernatant using a human TNF-α ELISA kit according to the manufacturer's instructions.

-

Determine the EC50 value for TNF-α inhibition.

Western Blot Analysis of Phosphorylated HSP27 (p-HSP27)

This method is used to assess the inhibition of MK2's downstream signaling by measuring the phosphorylation status of its substrate, HSP27.

Materials:

-

Cell line of interest (e.g., SW1353, U2OS)

-

Cell culture medium and supplements

-

MK2-IN-1

-

Stimulus (e.g., IL-1β, anisomycin)

-

Lysis buffer (RIPA buffer) containing protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-p-HSP27 (Ser82) and anti-HSP27 (total)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Plate cells and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of MK2-IN-1 for 1-2 hours.

-

Stimulate the cells with an appropriate agonist to activate the p38/MK2 pathway.

-

After stimulation, wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[2][14][15]

-

Incubate the membrane with the primary antibody against p-HSP27 overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total HSP27 to normalize for protein loading.

Conclusion

MK2-IN-1 is a valuable research tool for investigating the roles of the p38/MK2 signaling pathway in various physiological and pathological processes. Its high potency and selectivity make it a suitable probe for dissecting the downstream consequences of MK2 inhibition. The protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize MK2-IN-1 in their early-stage research endeavors, from target validation to the exploration of novel therapeutic applications in inflammatory diseases and oncology.

References

- 1. broadpharm.com [broadpharm.com]

- 2. protocols.io [protocols.io]

- 3. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]

- 4. academic.oup.com [academic.oup.com]

- 5. academic.oup.com [academic.oup.com]

- 6. worldwide.promega.com [worldwide.promega.com]

- 7. assayquant.com [assayquant.com]

- 8. resources.revvity.com [resources.revvity.com]

- 9. Effect of LPS on Cytokine Secretion from Peripheral Blood Monocytes in Juvenile Idiopathic Arthritis-Associated Uveitis Patients with Positive Antinuclear Antibody - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Kinase Selectivity Profiling System: General Panel Protocol [promega.com]

- 11. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - HK [thermofisher.com]

- 12. Quantify TNFa secretion by THP-1-derived macrophages with an AlphaLISA assay [moleculardevices.com]

- 13. Unlike for Human Monocytes after LPS Activation, Release of TNF-α by THP-1 Cells Is Produced by a TACE Catalytically Different from Constitutive TACE - PMC [pmc.ncbi.nlm.nih.gov]

- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 15. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

Methodological & Application

MK2-IN-1: Application Notes and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK2-IN-1 is a potent and selective inhibitor of MAPK-activated protein kinase 2 (MK2), a key downstream effector of the p38 MAPK signaling pathway.[1] This pathway is a central regulator of cellular responses to stress and inflammatory stimuli. By inhibiting MK2, MK2-IN-1 modulates the production of pro-inflammatory cytokines and influences other cellular processes such as cell cycle regulation and actin remodeling, making it a valuable tool for research in inflammation, oncology, and autoimmune diseases. This document provides detailed application notes and experimental protocols for the use of MK2-IN-1 in a research setting.

Mechanism of Action

MK2-IN-1 is a non-ATP competitive inhibitor of MK2.[1] The activation of the p38 MAPK pathway by various stressors and inflammatory cytokines leads to the phosphorylation and activation of p38 MAPK. Activated p38 then phosphorylates and activates MK2.[2][3][4] Activated MK2 translocates from the nucleus to the cytoplasm, where it phosphorylates several downstream targets, including Heat Shock Protein 27 (HSP27) and tristetraprolin (TTP). Phosphorylation of HSP27 is involved in actin cytoskeleton remodeling, while phosphorylation of TTP leads to the stabilization of mRNAs encoding for pro-inflammatory cytokines like TNF-α and IL-6, thereby increasing their production. MK2-IN-1 specifically inhibits the kinase activity of MK2, preventing the phosphorylation of its downstream substrates and thus mitigating the inflammatory response.

Signaling Pathway

Caption: The p38/MK2 signaling pathway.

Quantitative Data

| Parameter | Value | Cell Line/Assay Condition | Reference |

| IC50 (MK2) | 0.11 µM | In vitro kinase assay | [1][5] |

| EC50 (p-HSP27) | 0.35 µM | SW1353 cells | [5] |

| Cytotoxicity (CC50) | > 20 µM | SW1353 cells |

Experimental Protocols

In Vitro Kinase Assay for MK2 Inhibition

This protocol describes how to determine the inhibitory activity of MK2-IN-1 on MK2 kinase in a cell-free system.

Workflow Diagram:

Caption: In Vitro Kinase Assay Workflow.

Materials:

-

Recombinant active MK2 enzyme

-

Recombinant HSP27 protein (substrate)

-

MK2-IN-1

-

Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

-

ATP solution

-

SDS-PAGE sample buffer

-

Reagents and equipment for Western Blotting

-

Anti-phospho-HSP27 (Ser82) antibody

-

Anti-HSP27 antibody

Procedure:

-

Prepare a kinase reaction mixture containing recombinant MK2 and recombinant HSP27 in kinase assay buffer.

-

Add MK2-IN-1 at a range of concentrations (e.g., 0.01 µM to 10 µM) to the reaction mixture. Include a vehicle control (e.g., DMSO). Pre-incubate for 10-15 minutes at room temperature.

-

Initiate the kinase reaction by adding a solution of ATP and MgCl2 to a final concentration of 100 µM and 10 mM, respectively.[6]

-

Incubate the reaction at 30°C for 30 minutes.[6]

-

Terminate the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.

-

Analyze the samples by Western Blot. Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with a primary antibody specific for phosphorylated HSP27 (p-HSP27 Ser82).

-

Strip and re-probe the membrane with an antibody for total HSP27 to ensure equal substrate loading.

-

Quantify the band intensities and calculate the percentage of inhibition for each concentration of MK2-IN-1.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Western Blot Analysis of p-HSP27 in Cultured Cells

This protocol is for assessing the in-cell activity of MK2-IN-1 by measuring the phosphorylation of its direct downstream target, HSP27.

Workflow Diagram:

Caption: Western Blot Workflow for p-HSP27.

Materials:

-

Cell line of interest (e.g., THP-1, HeLa, SW1353)

-

MK2-IN-1

-

Inflammatory stimulus (e.g., Lipopolysaccharide (LPS), Interleukin-1 beta (IL-1β))

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Reagents and equipment for Western Blotting

-

Primary antibodies: anti-phospho-HSP27 (Ser82), anti-total HSP27, and a loading control (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere and grow to 70-80% confluency.

-

Pre-treat the cells with varying concentrations of MK2-IN-1 (e.g., 0.1, 0.5, 1, 5, 10 µM) for 1-2 hours. Include a vehicle control.

-

Stimulate the cells with an appropriate inflammatory agent to activate the p38/MK2 pathway. For example, use 1 µg/mL LPS for THP-1 cells for 30 minutes or 10 ng/mL IL-1β for SW1353 cells for 30 minutes.[7]

-

After stimulation, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer.

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

Perform Western Blot analysis as described in the previous protocol, loading equal amounts of protein for each sample.

-

Probe the membrane with primary antibodies against p-HSP27 (Ser82), total HSP27, and a loading control.

-

Incubate with the appropriate HRP-conjugated secondary antibody and detect the signal using a chemiluminescent substrate.

-

Quantify the band intensities and normalize the p-HSP27 signal to the total HSP27 and the loading control.

Cell Viability Assay

This protocol is used to determine the cytotoxic effects of MK2-IN-1 on a chosen cell line.

Workflow Diagram:

Caption: Cell Viability Assay Workflow.

Materials:

-

Cell line of interest

-

MK2-IN-1

-

96-well cell culture plates

-

Cell viability reagent (e.g., MTT, MTS, or a luminescent ATP-based assay like CellTiter-Glo®)

-

Plate reader (spectrophotometer or luminometer)

Procedure (using MTT assay as an example):

-

Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

-

Treat the cells with a serial dilution of MK2-IN-1 (e.g., from 0.1 µM to 50 µM). Include a vehicle control and a positive control for cell death if desired.

-

Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[8]

-

Add 100 µL of solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF) to each well to dissolve the formazan crystals.[8]

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

-

Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the CC50 value.

TNF-α Secretion Assay in THP-1 Cells

This protocol describes how to measure the effect of MK2-IN-1 on the secretion of the pro-inflammatory cytokine TNF-α from THP-1 monocytic cells.

Workflow Diagram:

Caption: TNF-α Secretion Assay Workflow.

Materials:

-

THP-1 cells

-

Phorbol 12-myristate 13-acetate (PMA)

-

MK2-IN-1

-

Lipopolysaccharide (LPS)

-

Human TNF-α ELISA kit

-

96-well plates

Procedure:

-

Differentiate THP-1 monocytes into macrophage-like cells by treating with PMA (e.g., 50 ng/mL) for 48 hours.

-

After differentiation, replace the media with fresh media and allow the cells to rest for 24 hours.

-

Pre-treat the differentiated THP-1 cells with various concentrations of MK2-IN-1 (e.g., 0.1, 0.5, 1, 5, 10 µM) for 1-2 hours.

-

Stimulate the cells with 1 µg/mL of LPS for 4-6 hours to induce TNF-α production.[7][9]

-

Collect the cell culture supernatant.

-

Measure the concentration of TNF-α in the supernatant using a human TNF-α ELISA kit according to the manufacturer's instructions.

-

Analyze the data to determine the dose-dependent inhibition of TNF-α secretion by MK2-IN-1.

Troubleshooting

-

Low signal in Western Blot for p-HSP27: Ensure that the cells have been adequately stimulated to activate the p38/MK2 pathway. Check the activity of your p-HSP27 antibody. Optimize the stimulation time and concentration of the inflammatory agent.

-

High background in ELISA: Ensure proper washing steps are performed according to the ELISA kit protocol. Use a blocking buffer recommended by the manufacturer.

-

Inconsistent results in cell viability assays: Ensure a homogenous cell suspension when seeding the plates. Avoid edge effects in 96-well plates by not using the outer wells or by filling them with sterile PBS. Ensure complete solubilization of formazan crystals in the MTT assay.

-

MK2-IN-1 solubility issues: MK2-IN-1 is typically dissolved in DMSO. Ensure that the final concentration of DMSO in the cell culture medium is low (e.g., <0.1%) to avoid solvent-induced toxicity.

Conclusion

MK2-IN-1 is a valuable pharmacological tool for investigating the roles of the MK2 signaling pathway in various physiological and pathological processes. The protocols provided here offer a framework for characterizing the activity of this inhibitor in both biochemical and cell-based assays. Researchers should optimize these protocols for their specific experimental systems to ensure reliable and reproducible results.

References

- 1. selleckchem.com [selleckchem.com]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Inhibition of HSP27 Phosphorylation by a Cell-permeant MAPKAP Kinase 2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Unlike for Human Monocytes after LPS Activation, Release of TNF-α by THP-1 Cells Is Produced by a TACE Catalytically Different from Constitutive TACE - PMC [pmc.ncbi.nlm.nih.gov]

MK2-IN-1 solubility in DMSO and other solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mitogen-activated protein kinase-activated protein kinase 2 (MK2) is a key serine/threonine kinase that functions downstream of the p38 MAPK signaling cascade.[1] This pathway is activated by cellular and environmental stressors, leading to the regulation of inflammatory responses, cell survival, and migration.[1][2] Upon activation by p38 MAPK, MK2 phosphorylates various downstream targets, including Hsp27 and RNA-binding proteins, which in turn stabilize the transcripts of pro-inflammatory cytokines like TNF-α and IL-6.[3] Due to its central role in inflammation, MK2 has emerged as a significant therapeutic target for autoimmune diseases and cancer.[2]

MK2-IN-1 is a potent and selective, non-ATP-competitive inhibitor of MK2 with an IC50 of 0.11 µM.[4][5] Its selectivity makes it a valuable pharmacological tool for investigating the biological functions of MK2.[6] These application notes provide detailed information on the solubility of MK2-IN-1 and protocols for its use in both in vitro and in vivo experimental settings.

Solubility of MK2-IN-1

The solubility of MK2-IN-1 can vary depending on the specific form (e.g., free base vs. hydrochloride salt) and the solvent conditions. While generally considered soluble in DMSO, some sources report insolubility, which may be affected by the purity and water content of the solvent.[6][7] Using fresh, anhydrous DMSO is recommended.[7] For aqueous solutions, co-solvents and formulating agents are necessary to achieve desired concentrations for biological experiments.

Table 1: Quantitative Solubility Data for MK2-IN-1

| Solvent/Vehicle System | Form | Reported Solubility | Source(s) |

| DMSO | Hydrochloride Salt | 10 mM (stock solution) | [8][9] |

| DMSO | Hydrochloride Salt | Insoluble (Note: Moisture-absorbing DMSO may reduce solubility) | [7] |

| DMSO | Free Base | Soluble | [6] |

| Ethanol | Hydrochloride Salt | 100 mg/mL | [7] |

| Water | Hydrochloride Salt | 2 mg/mL | [7] |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Hydrochloride Salt | ≥ 1.67 mg/mL (3.28 mM) | [8] |

| 10% DMSO, 90% (20% SBE-β-CD in Saline) | Hydrochloride Salt | ≥ 1.67 mg/mL (3.28 mM) | [8] |

| 10% DMSO, 90% Corn Oil | Hydrochloride Salt | ≥ 1.67 mg/mL (3.28 mM) | [8] |

Signaling Pathway and Mechanism of Action

MK2-IN-1 exerts its effect by inhibiting the kinase activity of MK2. The diagram below illustrates the p38/MK2 signaling cascade and the point of inhibition. Stress signals activate a cascade involving MAP3K and MAP2K, which in turn phosphorylate and activate p38 MAPK. p38 then activates MK2, leading to downstream inflammatory effects. MK2-IN-1 directly targets MK2, preventing the phosphorylation of its substrates.

Caption: The p38/MK2 signaling cascade and inhibition by MK2-IN-1.

Experimental Protocols

Handling and Storage

-

Solid Compound: Store the solid powder at -20°C for up to 3 years.[10]

-

Stock Solutions: Prepare stock solutions in a suitable solvent like DMSO. Aliquot into single-use volumes to avoid repeated freeze-thaw cycles. Store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[10][11]

Protocol 1: Preparation of a 10 mM Stock Solution (DMSO)

This protocol is for preparing a concentrated stock solution for subsequent dilution in aqueous media for in vitro and in vivo experiments.

Materials:

-

MK2-IN-1 powder (e.g., Hydrochloride salt, MW: 509.43 g/mol )

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Sonicator (optional)

Method:

-

Calculate the mass of MK2-IN-1 required. For 1 mL of a 10 mM solution:

-

Mass = 10 mmol/L * 1x10⁻³ L * 509.43 g/mol = 0.00509 g = 5.09 mg.

-

-

Weigh the calculated amount of MK2-IN-1 powder and place it into a sterile vial.

-

Add the corresponding volume of anhydrous DMSO to the vial.

-

Vortex the solution thoroughly for 1-2 minutes to facilitate dissolution.

-

If precipitation or incomplete dissolution occurs, gently warm the solution (e.g., in a 37°C water bath) and/or sonicate for 5-10 minutes until the solution is clear.[8]

-

Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile tubes.

-

Store the aliquots as recommended in section 4.1.

Protocol 2: General Protocol for In Vitro Cell-Based Assays

This protocol outlines the general steps for using the MK2-IN-1 DMSO stock solution in a cell-based assay, such as measuring cytokine inhibition.

Workflow Diagram:

Caption: Workflow for a typical in vitro cell-based inhibition assay.

Method:

-

Cell Plating: Plate cells (e.g., THP-1 monocytes) at the desired density in a multi-well plate and allow them to adhere or stabilize overnight.

-

Prepare Working Solutions: Thaw an aliquot of the 10 mM MK2-IN-1 DMSO stock. Perform serial dilutions directly into pre-warmed cell culture medium to achieve the final desired concentrations.

-

CRITICAL: Ensure the final concentration of DMSO in the culture medium is consistent across all conditions (including vehicle control) and is non-toxic to the cells (typically ≤ 0.5%).

-

-

Pre-treatment: Remove the old medium from the cells and add the medium containing the various concentrations of MK2-IN-1 (or vehicle control).

-

Incubation: Pre-incubate the cells with the inhibitor for a specific period (e.g., 1-2 hours) to allow for cell penetration and target engagement.

-

Stimulation: Add the inflammatory stimulus (e.g., Lipopolysaccharide, LPS) to all wells except the unstimulated control.

-

Final Incubation: Incubate the plate for the required time to allow for the production of the analyte of interest (e.g., 4-24 hours for TNF-α).

-

Assay: Collect the cell supernatant or cell lysate. Measure the endpoint using an appropriate method, such as ELISA for cytokine secretion or Western blot for protein phosphorylation (e.g., p-HSP27).

-

Data Analysis: Plot the results as a dose-response curve to determine the EC50 value.

Protocol 3: Preparation of Formulations for In Vivo Studies

The following are established protocols for preparing MK2-IN-1 hydrochloride for administration in animal models.[8] Preparation should be done freshly before each use.

Protocol 3A: Formulation with PEG300 and Tween-80

-

Final Composition: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline

-

Achievable Concentration: ≥ 1.67 mg/mL

Method (for 1 mL):

-

Prepare a 16.7 mg/mL stock solution of MK2-IN-1 in DMSO.

-

In a sterile tube, add 400 µL of PEG300.

-

Add 100 µL of the 16.7 mg/mL DMSO stock solution to the PEG300 and mix until clear.

-

Add 50 µL of Tween-80 to the mixture and mix until clear.

-

Add 450 µL of saline to reach the final volume of 1 mL. Mix thoroughly.

Protocol 3B: Formulation with SBE-β-CD

-

Final Composition: 10% DMSO, 90% (20% SBE-β-CD in Saline)

-

Achievable Concentration: ≥ 1.67 mg/mL

Method (for 1 mL):

-

Prepare a 16.7 mg/mL stock solution of MK2-IN-1 in DMSO.

-

Prepare a 20% (w/v) solution of sulfobutylether-β-cyclodextrin (SBE-β-CD) in sterile saline.

-

In a sterile tube, add 900 µL of the 20% SBE-β-CD solution.

-

Add 100 µL of the 16.7 mg/mL DMSO stock solution to the SBE-β-CD solution.

-

Mix thoroughly until a clear solution is formed.

Protocol 3C: Formulation with Corn Oil

-

Final Composition: 10% DMSO, 90% Corn Oil

-

Achievable Concentration: ≥ 1.67 mg/mL

Method (for 1 mL):

-

Prepare a 16.7 mg/mL stock solution of MK2-IN-1 in DMSO.

-

In a sterile tube, add 900 µL of corn oil.

-

Add 100 µL of the 16.7 mg/mL DMSO stock solution to the corn oil.

-

Vortex vigorously to form a uniform suspension or solution. Note: This formulation may be suitable for oral gavage.

References

- 1. Mitogen-activated protein kinase-activated protein kinase-2 (MK2) and its role in cell survival, inflammatory signaling, and migration in promoting cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. researchgate.net [researchgate.net]

- 4. glpbio.com [glpbio.com]

- 5. MK2-IN-1 Datasheet DC Chemicals [dcchemicals.com]

- 6. glpbio.com [glpbio.com]

- 7. selleckchem.com [selleckchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. aladdin-e.com [aladdin-e.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. medchemexpress.com [medchemexpress.com]

Preparing Stock Solutions of MK2-IN-1: A Detailed Guide for Researchers

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

MK2-IN-1 is a potent and selective inhibitor of MAPK-activated protein kinase 2 (MAPKAPK2 or MK2), a key downstream substrate of p38 MAPK.[1][2] It functions as a non-ATP competitive inhibitor with an IC50 of 0.11 µM for MK2.[2][3] The p38/MK2 signaling pathway is a critical regulator of inflammatory responses, and its dysregulation is implicated in various diseases, including inflammatory conditions and cancer.[4] MK2-IN-1's high selectivity makes it a valuable pharmacological tool for investigating the biological roles of MK2.[3] This document provides detailed protocols for the preparation of MK2-IN-1 stock solutions for in vitro research applications.

Data Presentation

The following tables summarize the key quantitative data for MK2-IN-1 and its hydrochloride salt.

Table 1: Chemical and Physical Properties

| Property | MK2-IN-1 | MK2-IN-1 Hydrochloride |

| CAS Number | 1314118-92-7[1] | 1314118-94-9[3][5] |

| Molecular Formula | C27H25ClN4O2[1] | C27H26Cl2N4O2[3] |

| Molecular Weight | 472.97 g/mol [1][6] | 509.43 g/mol [7][8] |

| Appearance | White to off-white solid[1] | Light yellow to pink solid[7] |

Table 2: Solubility Data

| Solvent | MK2-IN-1 | MK2-IN-1 Hydrochloride |

| DMSO | Soluble[9] | 100 mg/mL (196.30 mM) (Requires fresh DMSO and sonication)[7] |

| Water | Insoluble | ≥ 100 mg/mL (196.30 mM)[7] |

| Ethanol | Insoluble | 100 mg/mL[8] |